4-Bromoquinoline-3,8-dicarboxylic acid
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Overview
Description
4-Bromoquinoline-3,8-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H6BrNO4 and a molecular weight of 296.07 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position and carboxylic acid groups at the 3rd and 8th positions on the quinoline ring. It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-3,8-dicarboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, 4-bromoquinoline can be synthesized by heating 4-hydroxyquinoline with phosphorus pentabromide or through the diazotization of 4-aminoquinoline . The carboxylation of the brominated quinoline can then be carried out using suitable carboxylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and carboxylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,8-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromoquinoline-3,8-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
- 4-Bromoquinoline-3-carboxylic acid ethyl ester
Comparison: 4-Bromoquinoline-3,8-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 3rd and 8th positions, which can significantly influence its chemical reactivity and biological activity compared to other brominated quinoline derivatives .
Properties
Molecular Formula |
C11H6BrNO4 |
---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
4-bromoquinoline-3,8-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-8-5-2-1-3-6(10(14)15)9(5)13-4-7(8)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
XJGRFPBYWRFKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
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